molecular formula C43H68N8O22 B11934737 (Rac)-Tris-NTA

(Rac)-Tris-NTA

Cat. No.: B11934737
M. Wt: 1049.0 g/mol
InChI Key: SRHQOOQNBLZULK-UHFFFAOYSA-N
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Description

(Rac)-Tris-Nitrilotriacetic Acid is a chelating agent widely used in various scientific fields. It is known for its ability to form stable complexes with metal ions, making it valuable in applications such as protein purification, metal ion detection, and catalysis. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Rac)-Tris-Nitrilotriacetic Acid can be synthesized through the reaction of nitrilotriacetic acid with formaldehyde and ammonia. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolution of nitrilotriacetic acid in water.
  • Addition of formaldehyde and ammonia to the solution.
  • Adjustment of pH to around 7-8 to facilitate the reaction.
  • Heating the mixture to around 60-70°C for several hours.
  • Cooling and crystallization of the product.

Industrial Production Methods: Industrial production of (Rac)-Tris-Nitrilotriacetic Acid follows similar principles but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. Industrial reactors equipped with temperature and pH control systems are used to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: (Rac)-Tris-Nitrilotriacetic Acid undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions such as nickel, copper, and zinc.

    Substitution: Can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release nitrilotriacetic acid and other by-products.

Common Reagents and Conditions:

    Complexation: Metal salts (e.g., nickel chloride, copper sulfate) in aqueous solutions.

    Substitution: Various organic reagents under controlled pH and temperature.

    Hydrolysis: Acidic or basic solutions at elevated temperatures.

Major Products:

    Complexation: Metal complexes such as nickel-tris-nitrilotriacetic acid.

    Substitution: Substituted derivatives of nitrilotriacetic acid.

    Hydrolysis: Nitrilotriacetic acid and related by-products.

Scientific Research Applications

(Rac)-Tris-Nitrilotriacetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent in coordination chemistry and catalysis.

    Biology: Employed in protein purification techniques, such as immobilized metal affinity chromatography (IMAC).

    Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

    Industry: Utilized in wastewater treatment to remove heavy metal ions and in the production of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of (Rac)-Tris-Nitrilotriacetic Acid involves its ability to bind metal ions through its multiple carboxylate and amine groups. This binding forms stable chelate complexes, which can be used to sequester metal ions from solutions. The molecular targets include metal ions such as nickel, copper, and zinc, and the pathways involve the formation of coordination bonds between the metal ions and the chelating agent.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with similar applications in metal ion sequestration.

    Diethylenetriaminepentaacetic Acid (DTPA): Known for its strong chelating properties and used in medical imaging and radiopharmaceuticals.

    Nitrilotriacetic Acid (NTA): The parent compound of (Rac)-Tris-Nitrilotriacetic Acid, used in similar applications but with different binding properties.

Uniqueness: (Rac)-Tris-Nitrilotriacetic Acid is unique due to its racemic nature, providing a mixture of enantiomers that can interact differently with chiral environments. This property can be advantageous in specific applications where chiral recognition is important.

Properties

Molecular Formula

C43H68N8O22

Molecular Weight

1049.0 g/mol

IUPAC Name

5-[11-(6-aminohexanoyl)-4,8-bis[4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)

InChI Key

SRHQOOQNBLZULK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Origin of Product

United States

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